N-cyclopentyl-2-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
N-cyclopentyl-2-methyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3O/c1-14-6-2-5-9-16(14)18(26)25(15-7-3-4-8-15)13-12-24-11-10-17(23-24)19(20,21)22/h2,5-6,9-11,15H,3-4,7-8,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCDRLMCDUGBDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N(CCN2C=CC(=N2)C(F)(F)F)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a base.
Attachment of the benzamide moiety: The benzamide backbone can be synthesized by reacting a substituted benzoyl chloride with an amine derivative.
Cyclopentyl and methyl group introduction: These groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the pyrazole ring, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed on the benzamide moiety or the pyrazole ring using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzamide or pyrazole ring positions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2 under acidic or basic conditions.
Reduction: LiAlH4, NaBH4 in solvents like ether or ethanol.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted pyrazoles.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds with trifluoromethyl groups exhibit enhanced biological activity, particularly in anticancer applications. The trifluoromethyl group can increase lipophilicity and metabolic stability, making such compounds more effective as drug candidates. Studies have shown that related pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including modulation of signaling pathways involved in cell growth and apoptosis .
1.2 Analgesic Properties
There is emerging evidence suggesting that N-cyclopentyl-2-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide may possess analgesic properties. This is attributed to its ability to modulate pain pathways within the central nervous system, potentially offering a new avenue for pain management therapies .
1.3 Antipsychotic Potential
Given the structural similarities to other known antipsychotic agents, this compound may also be investigated for its effects on neurotransmitter systems implicated in psychotic disorders. Research on related compounds shows promise in enhancing cognitive functions and reducing psychotic symptoms .
Pharmacological Applications
2.1 Targeting Specific Receptors
The compound's unique structure allows it to interact with various biological targets, including receptors involved in the modulation of neurotransmitters and hormones. This interaction can lead to significant therapeutic effects, particularly in treating conditions like schizophrenia and depression .
2.2 Drug Development
this compound serves as a lead compound for developing new drugs. Its synthesis and modification can yield derivatives with improved efficacy and safety profiles for clinical use .
Material Sciences
3.1 Development of Functional Materials
The incorporation of trifluoromethyl groups into materials science has led to advancements in creating functional materials with enhanced properties such as thermal stability and chemical resistance. The compound may serve as a precursor for synthesizing novel polymers or coatings with specific functionalities .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The pyrazole ring may interact with active sites of enzymes, inhibiting their function.
Comparison with Similar Compounds
Structural Analogues with Pyrazole Moieties
N-{2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-2-quinoxalinecarboxamide
- Key Differences: The quinoxaline carboxamide core replaces the benzamide group, introducing aromaticity and planarity. This structural variation may alter π-π stacking interactions in biological targets compared to the methyl-substituted benzamide in the target compound .
(S)—N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide (191)
- Key Differences: Incorporates a sulfonamide-indazole-pyridine scaffold alongside the pyrazole-trifluoromethyl group.
- Synthesis : Prepared via atropisomer-specific methods, highlighting the complexity of stereochemical control in polyfunctional analogues .
Benzamide Derivatives with Heterocyclic Modifications
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Key Differences: Lacks the pyrazole and trifluoromethyl groups but includes an N,O-bidentate directing group.
4-(1H-Imidazol-1-yl)-N-(2-(3-isopropylureido)ethyl)benzamide (3d)
- Key Differences: Substitutes pyrazole with imidazole, increasing basicity due to imidazole’s higher pKa (~7.0 vs. pyrazole’s ~2.5).
- Pharmacological Relevance : Imidazole-containing benzamides are often explored for kinase inhibition, suggesting different target profiles compared to pyrazole-based analogues .
Agrochemical Analogues
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
- Key Differences : Features an isopropoxyphenyl group instead of the cyclopentyl-pyrazole-ethyl chain. The isopropoxy group enhances soil mobility, making flutolanil a fungicide, whereas the target compound’s bulkier substituents may favor systemic activity .
- Performance : Flutolanil’s trifluoromethyl benzamide core is critical for antifungal activity, but its simpler structure lacks the pyrazole-mediated electronic effects present in the target compound .
Biological Activity
N-cyclopentyl-2-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic organic compound that has emerged as a subject of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a cyclopentyl group, a methyl group, and a trifluoromethyl-substituted pyrazole moiety attached to a benzamide backbone. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
This compound interacts with specific molecular targets such as enzymes and receptors. The trifluoromethyl group is known to influence the compound's pharmacokinetic properties, while the pyrazole ring may inhibit enzyme functions by binding to their active sites. This dual interaction can lead to various biological effects, including enzyme inhibition and modulation of receptor activity.
Enzyme Inhibition
Research indicates that compounds containing pyrazole rings often exhibit inhibitory activity against various enzymes. For instance, studies have shown that similar compounds can inhibit cyclooxygenases (COX), which are crucial in inflammatory processes .
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. It has been found to exhibit cytotoxic activity against various cancer cell lines, including HeLa (cervical cancer), CaCo-2 (colon cancer), and others . The compound's structure suggests it may act as a multikinase inhibitor, targeting pathways critical for cancer cell proliferation.
Anti-inflammatory Effects
Given its structural features, this compound is also being investigated for anti-inflammatory effects. The presence of the benzamide moiety is often associated with anti-inflammatory activity in related compounds .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-cyclopentyl-2-methyl-N-(2-(3-chloromethyl)-1H-pyrazol-1-yl)ethyl)benzamide | Chloromethyl instead of trifluoromethyl | Varies in reactivity and potential efficacy |
| N-cyclopentyl-2-methyl-N-(2-(3-methyl)-1H-pyrazol-1-yl)ethyl)benzamide | Lacks trifluoromethyl group | Differing pharmacokinetic properties |
| N-cyclopentyl-2-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide | Acetamide instead of benzamide | May influence chemical stability |
Study 1: Anticancer Activity
A study published in PubMed Central evaluated the cytotoxic effects of various pyrazole derivatives, including this compound. The results indicated significant inhibition of cell viability in several cancer lines, suggesting potential for further development as an anticancer agent .
Study 2: Enzyme Inhibition
Research conducted on similar compounds highlighted their ability to inhibit COX enzymes effectively. This suggests that this compound could possess similar inhibitory properties, warranting further investigation into its anti-inflammatory applications .
Q & A
Q. How can researchers validate the stability of this compound under long-term storage conditions?
- Stability Protocols :
| Condition | Duration | Analysis Method |
|---|---|---|
| 25°C/60% RH | 6 months | HPLC purity check |
| 40°C/75% RH | 3 months | Degradation product profiling |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
